

Using H2N-PEG14-OH for surface passivation of nanoparticles

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Compound of Interest

Compound Name: H2N-Peg14-OH

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Application Note: Precision Surface Passivation of Nanoparticles using Discrete **H2N-PEG14-OH**

Executive Summary: The Move to Discrete Precision

In the development of nanotherapeutics, surface passivation is the critical determinant of colloidal stability, immunogenicity, and circulation half-life. Historically, researchers have relied on polydisperse Polyethylene Glycol (PEG) (e.g., PEG-2000, PEG-5000), which consists of a mixture of chain lengths. This polydispersity introduces batch-to-batch variability and complicates regulatory characterization.

This guide details the application of **H2N-PEG14-OH** (Amino-PEG14-Alcohol), a discrete PEG (dPEG®) with a precise molecular weight (~633.76 Da) and exactly 14 ethylene glycol units. Unlike its polydisperse counterparts, **H2N-PEG14-OH** allows for the engineering of surfaces with exact molecular architecture, ensuring reproducible hydrodynamic radii and consistent "stealth" properties.

Key Applications:

- Passivation of Carboxylated Nanoparticles: (PLGA, Liposomes, Silica) via EDC/NHS coupling.
- Surface Neutralization: Converting highly negative charged surfaces to near-neutral, hydrophilic interfaces.
- Bio-orthogonal Capping: Blocking residual active sites after ligand functionalization.

Material Science: H2N-PEG14-OH[1]

Property	Specification	Significance
Formula		Defined atomic composition.[1]
Molecular Weight	~633.76 Da	Small enough to penetrate steric shields; large enough to form a hydration layer.
Purity	>95% (Monodisperse)	Eliminates "tail" effects seen in polydisperse PEGs.
Functional Group A	Primary Amine ()	High-reactivity anchor for Carboxyl () or Activated Ester targets.
Functional Group B	Hydroxyl ()	Inert, hydrophilic outer shield. Non-fouling.

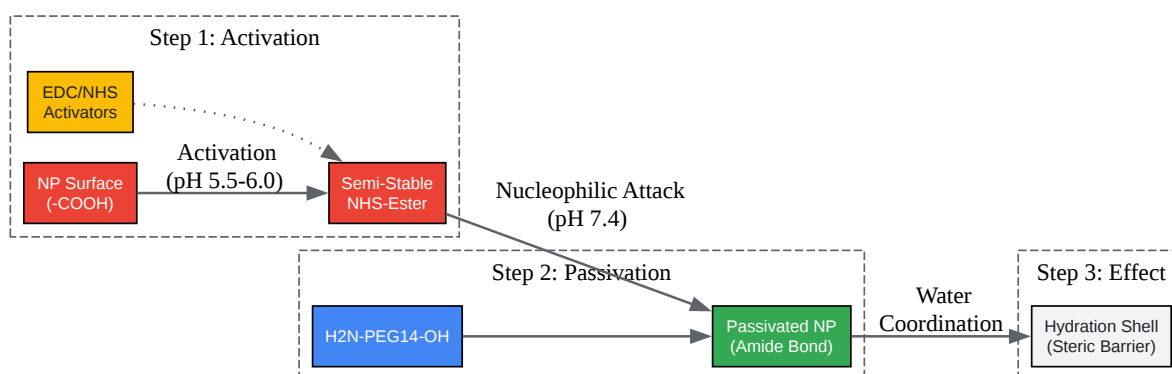
Mechanism of Action: The Hydration Shield

The efficacy of **H2N-PEG14-OH** lies in its ability to transition a nanoparticle surface from an electrostatic stabilization regime to a steric stabilization regime.

- Anchoring: The primary amine forms a stable amide bond with surface carboxyls.
- Extension: The 14-unit PEG chain extends into the solvent. Because it is a discrete length, it avoids the "mushroom" conformation often seen with long, polydisperse PEGs at low density. Instead, PEG14 facilitates a high-density "Brush Conformation".

- Hydration: The terminal Hydroxyl group and the ether oxygens in the backbone hydrogen-bond with water molecules, creating a tightly bound water layer (hydration shell) that energetically disfavors protein adsorption (opsonization).

Visualization: Surface Chemistry Mechanism



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Caption: Mechanistic pathway of converting a reactive carboxyl surface into a passive, hydrated shield using **H2N-PEG14-OH**.

Protocol: Passivation of Carboxylated Nanoparticles (PLGA/Silica)

Scope: This protocol describes the covalent attachment of **H2N-PEG14-OH** to carboxyl-functionalized nanoparticles (NPs) using EDC/NHS chemistry. Prerequisite: Nanoparticles must have accessible

groups on the surface.

Reagents Required:

- Nanoparticles: Carboxyl-functionalized (10 mg/mL stock).[2][3]

- Passivation Agent: **H2N-PEG14-OH** (Dissolve to 100 mM in dry DMSO or water immediately before use).
- Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[2][3]
- Activation Buffer: 100 mM MES, pH 6.0 (Crucial for EDC stability).
- Conjugation Buffer: 1X PBS, pH 7.4 (Crucial for Amine reactivity).
- Quenching Buffer: 1M Glycine or Hydroxylamine (pH 8.0).

Step-by-Step Methodology:

1. Activation of Nanoparticles (The "Prime" Step)

- Rationale: EDC is most efficient at acidic pH, but the amine attack requires neutral/basic pH. A two-step buffer exchange is mandatory for high yield.
- Action: Dilute 1 mL of NP stock into 4 mL of Activation Buffer (MES, pH 6.0).
- Add: Add 2 mg EDC and 2 mg Sulfo-NHS per 10 mg of Nanoparticles.
- Incubate: Mix gently for 15 minutes at Room Temperature (RT). Do not exceed 30 mins; the active ester will hydrolyze.

2. Buffer Exchange (The "Switch")

- Action: Centrifuge NPs (speed depends on particle size, e.g., 12,000 x g for 100nm NPs) or use a Zeba Spin Column to remove excess EDC/NHS.
- Resuspend: Immediately resuspend the pellet in Conjugation Buffer (PBS, pH 7.4).
- Critical: Perform this step quickly. The NHS-ester half-life at pH 7.4 is measured in minutes.

3. Passivation Reaction (The "Coat")

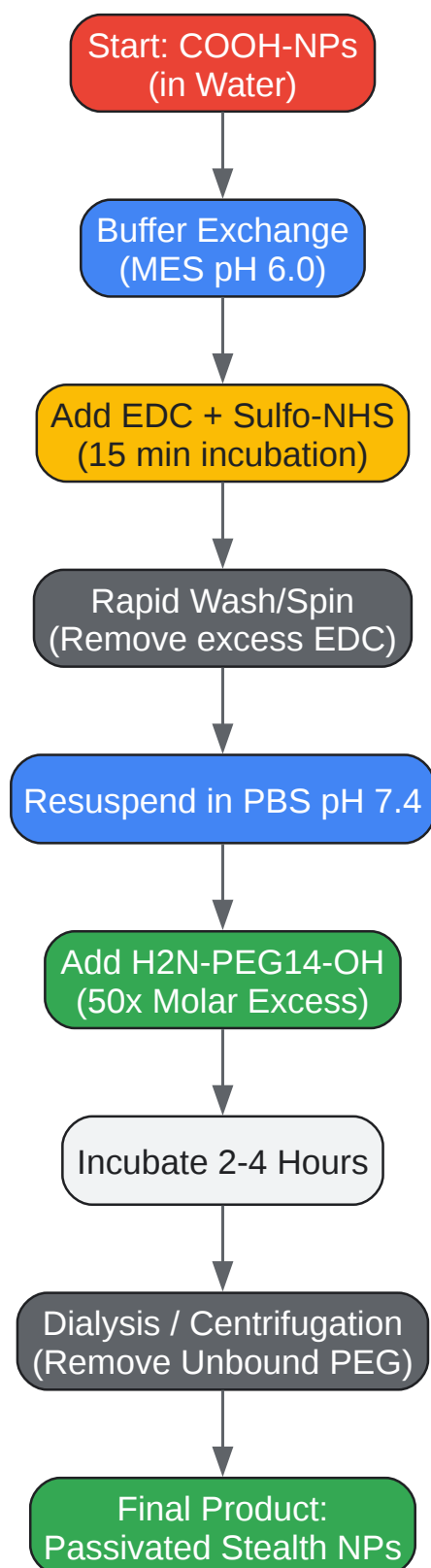
- Action: Immediately add **H2N-PEG14-OH** to the suspension.

- Ratio: Use a 50-100x molar excess of PEG relative to the estimated surface carboxyl groups to ensure "Brush" density.
 - Calculation Tip: If surface group density is unknown, use 1 mg of PEG reagent per 10 mg of NPs as a saturation baseline.
- Incubate: React for 2–4 hours at RT or Overnight at 4°C under constant, gentle agitation.

4. Quenching and Purification

- Action: Add 100 μ L of Quenching Buffer (Glycine) to stop the reaction and cap any remaining reactive esters. Incubate for 30 mins.
- Purify: Centrifuge or dialyze (MWCO 20 kDa) against PBS or water to remove unbound PEG. Repeat 3 times.

Visualization: Experimental Workflow



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Caption: Operational workflow for EDC/NHS mediated surface passivation.

Quality Control & Validation

To confirm successful passivation, you must observe specific physicochemical shifts.

Technique	Expected Result	Explanation
Zeta Potential ()	Shift toward Neutrality	Unmodified COOH-NPs are typically highly negative (-30 to -50 mV). After PEG14 attachment, should shift to -5 to -15 mV. A shift of <5 mV indicates failed conjugation.
DLS (Size)	Increase of 2-5 nm	The hydrodynamic radius () increases due to the PEG shell. PEG14 is short; expect a smaller increase compared to PEG-5k.
Colloidal Stability	Salt Tolerance	Add 1M NaCl to a small aliquot. Uncoated NPs will aggregate (turn blue/grey for Gold, or precipitate). Passivated NPs remain stable.

Troubleshooting Guide

- Issue: Aggregation during activation.
 - Cause: pH too low causing loss of electrostatic repulsion before PEG is added.
 - Fix: Ensure MES buffer is not lower than pH 5.5.
- Issue: No shift in Zeta Potential.
 - Cause: Hydrolysis of NHS ester before PEG addition.

- Fix: Minimize the time between the "Wash1" and "React" steps in the workflow above. Ideally, skip the wash if using a large excess of PEG and purify later (though this consumes more PEG).

References

- Surface Passivation Mechanisms: Walkey, C. D., et al. "Nanoparticle Size and Surface Chemistry Determine Serum Protein Adsorption and Macrophage Uptake." J. Am. Chem. Soc. 2012, 134(4), 2139–2147. [[Link](#)]

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Sources

- 1. PEG-14, 17598-96-8 | [BroadPharm \[broadpharm.com\]](https://www.broadpharm.com)
- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [[echobiosystems.com](https://www.echobiosystems.com)]
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